molecular formula C16H14Br2N4O2 B11697515 2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11697515
M. Wt: 454.12 g/mol
InChI Key: XWYJRHDRJOSLAW-IFRROFPPSA-N
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Description

2-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential bioactivity. Its interactions with biological molecules can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]BENZOIC ACID
  • (2E)-2-(3,5-DIBROMO-2-HYDROXYBENZYLIDENE)-N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBOXIMIDOHYDRAZIDE

Uniqueness

The uniqueness of 2-[(2E)-2-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability.

Properties

Molecular Formula

C16H14Br2N4O2

Molecular Weight

454.12 g/mol

IUPAC Name

2-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H14Br2N4O2/c1-9-3-11(8-24-2)13(6-19)16(21-9)22-20-7-10-4-12(17)5-14(18)15(10)23/h3-5,7,23H,8H2,1-2H3,(H,21,22)/b20-7+

InChI Key

XWYJRHDRJOSLAW-IFRROFPPSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)O)C#N)COC

Origin of Product

United States

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